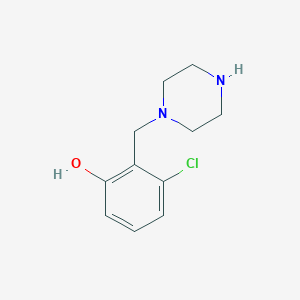

1-(2-Chloro-6-nitrobenzyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Substituted Benzylamine (B48309) Derivatives

1-(2-Chloro-6-nitrobenzyl)piperazine is classified as a substituted benzylpiperazine, a subset of benzylamine derivatives. The core of the molecule features a piperazine heterocycle N-substituted with a benzyl (B1604629) group. This benzyl group is further substituted on the aromatic ring at the 2- and 6-positions with chloro and nitro groups, respectively.

The broader class of piperazine derivatives has been extensively explored by organic chemists due to their association with a wide range of biological properties. chemicalbook.com Benzylamine derivatives, particularly those incorporating a piperazine moiety, are prevalent in medicinal chemistry. Benzylpiperazine (BZP) itself is a prototype of this class and is known for its stimulant effects. pharmaffiliates.com The synthesis of benzylpiperazines can be achieved through methods such as the reaction of piperazine with benzyl chloride, making it an accessible scaffold for further modification. organic-chemistry.org The specific substitution pattern on the benzyl ring, as seen in this compound, is a key area of molecular design aimed at modulating the compound's physicochemical and pharmacological properties.

Significance of the Piperazine Scaffold as a Building Block in Synthetic Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in drug design and medicinal chemistry. scbt.com This status is attributed to a combination of its favorable characteristics:

Physicochemical Properties: Piperazine is a water-soluble heterocycle whose basicity and solubility can be readily modulated through substitution on its nitrogen atoms. scbt.com This allows chemists to fine-tune the pharmacokinetic properties of a larger molecule. scbt.com

Chemical Reactivity and Versatility: The presence of two reactive nitrogen atoms facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building diverse molecular libraries. chemicalbook.comscbt.com Its flexible core structure is advantageous for designing and synthesizing new bioactive compounds. hit2lead.com

Conformational Flexibility: The piperazine ring typically exists in a chair conformation, but its flexibility can be constrained by incorporating it into more complex polycyclic structures, offering a tool to control the three-dimensional shape of a molecule. scbt.com

Due to these features, the piperazine moiety is a component in numerous compounds investigated for a vast array of therapeutic applications, including antimicrobial, anticancer, antiviral, and antimalarial activities. chemicalbook.comhit2lead.com

Role of Chlorinated and Nitro-Substituted Benzyl Moieties in Molecular Design

The functional groups on the benzyl portion of this compound, a chloro group and a nitro group, play a crucial role in molecular design by influencing the electronic and steric properties of the molecule.

Chloro Group: The chlorine atom is a halogen that acts as an electron-withdrawing group through induction due to its high electronegativity. nih.gov In an aromatic system, this deactivates the ring towards electrophilic substitution. The presence of chloro groups can provide steric hindrance, which can lock a molecule into a specific, active conformation. nih.gov This modification can also influence a compound's metabolic stability by making the aromatic ring less susceptible to oxidative metabolism. nih.gov

Nitro Group: The nitro group (–NO₂) is one of the strongest electron-withdrawing groups. Its presence significantly deactivates an aromatic ring and can profoundly affect the electronic distribution within a molecule. This can lead to enhanced receptor binding affinity or increased molecular stability. In medicinal chemistry, nitroaromatic compounds are often investigated for selective toxicity against pathogens or specific cell types. The nitro group is a key feature in many compounds with antibacterial, anticancer, and other therapeutic activities.

Overview of Research Trajectories for Structurally Related Chemical Entities

While specific research on this compound is not extensively documented in public literature, the research trajectories of structurally similar compounds provide insight into its potential areas of investigation. These related molecules are often explored for their pharmacological potential.

Research on substituted phenylpiperazines, which share the core piperazine and substituted aromatic ring, is common. For example, compounds like 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) have been used as intermediates in the synthesis of novel anticancer agents. Similarly, derivatives of 1-(2-chloro-6-nitrophenyl)piperazine, a close structural analog where the piperazine is directly attached to the ring, are available as chemical building blocks, suggesting their use in synthetic programs. chemicalbook.comscbt.comhit2lead.com

Furthermore, molecules containing a 2-chloro-6-nitro-substituted aromatic ring are utilized in various synthetic applications. 2-Chloro-6-nitrobenzaldehyde (B1583853) serves as a key intermediate in the synthesis of pharmaceuticals, particularly those with potential antibacterial and antifungal properties. Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been conducted to evaluate their antimicrobial and anticancer activities. These research avenues indicate that compounds with the 2-chloro-6-nitro substitution pattern are of significant interest for developing new therapeutic agents.

The combination of the versatile piperazine scaffold with the electronically and sterically influential 2-chloro-6-nitrobenzyl moiety suggests that this compound is a compound with potential utility as a synthetic intermediate or a candidate for biological screening in various drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound: 1-(2-Chloro-6-nitrophenyl)piperazine Note: Data for the exact title compound is not readily available. This table shows data for a close structural analog to provide context.

| Property | Value | Source |

| CAS Number | 332023-12-8 | scbt.com |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | scbt.com |

| Molecular Weight | 241.67 g/mol | scbt.com |

| Form | Solid | chemicalbook.com |

| Melting Point | 95-97 °C | chemicalbook.com |

Table 2: Examples of Research Applications for Structurally Related Scaffolds

| Compound Class / Scaffold | Research Area | Key Findings / Application | Source(s) |

| Phenylpiperazine Derivatives | Anticancer Agents | Used as intermediates to synthesize novel thiourea (B124793) and thiazolidinone derivatives tested against prostate cancer cell lines. | |

| 6-(Chloro/Nitro)-1H-benzimidazoles | Antimicrobial & Anticancer | N-substituted derivatives were designed and evaluated for their potential as dual antimicrobial and anticancer agents. | |

| Substituted Benzylpiperazines | Psychoactive Substances | Investigated as designer drugs that mimic the effects of controlled substances by elevating synaptic dopamine (B1211576) and serotonin. | pharmaffiliates.com |

| 2-Chloro-4-nitrobenzoic acid Derivatives | Antidiabetic Agents | A series of benzamide (B126) derivatives were synthesized and showed inhibitory potential against α-glucosidase and α-amylase. |

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

3-chloro-2-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |

InChI Key |

ORTBISNMVLPQGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 6 Nitrobenzyl Piperazine

Strategies for the Construction of the 1-(2-Chloro-6-nitrobenzyl)piperazine Scaffold

The construction of the this compound framework is centered around the N-alkylation of the piperazine (B1678402) moiety. The primary approaches to achieve this include classical nucleophilic substitution, reductive amination, and, to a lesser extent, transition metal-catalyzed coupling reactions.

Classical Nucleophilic Substitution Reactions for Piperazine N-Alkylation

A direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between a suitable 2-chloro-6-nitrobenzyl halide and piperazine. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, displacing the halide from the benzylic position of the electrophile.

The reaction is typically carried out by reacting 2-chloro-6-nitrobenzyl chloride with an excess of piperazine to minimize the formation of the disubstituted by-product, 1,4-bis(2-chloro-6-nitrobenzyl)piperazine. The use of a base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the desired product. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common.

A representative reaction scheme is as follows:

Reaction Scheme 1: Nucleophilic Substitution for the Synthesis of this compound

This method is analogous to the well-established synthesis of 1-benzylpiperazine (B3395278) from benzyl (B1604629) chloride and piperazine. orgsyn.org The benzyl group serves as a common protecting group for one of the nitrogen atoms in piperazine, allowing for subsequent selective functionalization at the other nitrogen. orgsyn.org

Reductive Amination Approaches to Benzylpiperazine Synthesis

Reductive amination represents another powerful strategy for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of 2-chloro-6-nitrobenzaldehyde (B1583853) with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired benzylpiperazine.

This method avoids the use of benzyl halides, which can be lachrymatory and reactive. 2-Chloro-6-nitrobenzaldehyde is a known compound that can be utilized as the starting carbonyl component. chemimpex.com The reaction with piperazine, a secondary amine, proceeds to the iminium ion, which is then reduced.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. nih.govnih.gov Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is also a viable green alternative. nih.gov

Reaction Scheme 2: Reductive Amination for the Synthesis of this compound

The conditions for reductive amination can be optimized by varying the solvent, temperature, and reducing agent to achieve high yields of the target compound.

Transition Metal-Catalyzed Coupling Reactions for Arylation/Benzylation

While more commonly applied for the formation of N-aryl bonds (e.g., Buchwald-Hartwig amination), transition metal-catalyzed reactions can, in principle, be adapted for the N-benzylation of piperazine. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be used to couple piperazine with a 2-chloro-6-nitrobenzyl derivative.

However, for the synthesis of this compound, this approach is generally less common and potentially more complex than nucleophilic substitution or reductive amination. The development of catalysts and ligands specifically for the efficient N-benzylation of piperazines is an ongoing area of research. These methods are more frequently employed in the synthesis of complex pharmaceutical compounds where other functional groups might be sensitive to the conditions of classical methods.

Stereoselective Synthesis and Chiral Resolution of Substituted Piperazines

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, the principles of asymmetric synthesis are highly relevant for the preparation of chiral analogs of this compound, where substitution on the piperazine ring or the benzyl group creates one or more stereocenters.

Diastereoselective and Enantioselective Routes to Related Benzylpiperazine Analogs

The synthesis of enantiomerically pure substituted piperazines is of significant interest in medicinal chemistry. Several strategies have been developed to achieve this, which could be hypothetically applied to create chiral derivatives of this compound.

One approach involves the use of a chiral pool , starting from readily available enantiopure precursors such as amino acids. For example, chiral amino acids can be converted into chiral piperazinones, which can then be reduced to the corresponding chiral piperazines. google.com

Chiral auxiliary-based methods provide another route. A chiral auxiliary can be attached to the piperazine scaffold to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. For instance, (R)-(+)-2-methylpiperazine has been synthesized using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org

Asymmetric catalysis offers a more efficient approach. For example, palladium-catalyzed asymmetric tandem allylic substitution has been used to synthesize optically active 2-vinylpiperazines. rsc.org More recently, organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized piperazines. nih.gov These methods often involve the enantioselective α-functionalization of an aldehyde, followed by reductive amination and cyclization to form the chiral piperazine ring. nih.gov

The following table summarizes some general approaches to the stereoselective synthesis of substituted piperazines:

| Method | Description | Potential Application to Chiral Analogs |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. | Synthesis of piperazines with chirality at C2, C3, C5, or C6 by starting with the appropriate chiral building blocks. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control the stereochemistry of a reaction, followed by its removal. | Diastereoselective alkylation or other modifications of the piperazine ring. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical transformation. | Enantioselective synthesis of piperazines with various substitution patterns. |

Strategies for Optical Purity Enhancement and Characterization

When a stereoselective synthesis does not provide a product with sufficient enantiomeric excess (ee), or for the separation of racemates, methods for chiral resolution and optical purity enhancement are employed.

Classical chiral resolution involves the formation of diastereomeric salts by reacting the racemic piperazine derivative with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). acs.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperazine can be recovered by treatment with a base.

Chromatographic methods are also widely used for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers and determining the enantiomeric excess of a sample.

The enhancement of optical purity can also be achieved through kinetic resolution . In this process, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. whiterose.ac.uk

The characterization of enantiomerically enriched piperazines typically involves the measurement of their optical rotation using polarimetry and the determination of enantiomeric excess by chiral HPLC or NMR spectroscopy using chiral shift reagents.

Advanced Synthetic Techniques and Process Optimization

The preparation of this compound, typically achieved by the nucleophilic substitution of 2-chloro-6-nitrobenzyl halide with piperazine, can be significantly enhanced through modern synthetic techniques. These methods offer improvements in reaction time, yield, purity, and scalability compared to conventional batch processing.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of piperazine derivatization, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.commdpi.com This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, leading to a rapid increase in temperature and reaction rate.

The synthesis of N-monosubstituted piperazine derivatives, including N-benzylated structures, has been shown to be highly efficient under microwave conditions. mdpi.com For the synthesis of this compound, a mixture of piperazine and 2-chloro-6-nitrobenzyl chloride in a suitable solvent like methanol (B129727) or acetonitrile could be subjected to microwave irradiation. This approach avoids the need for protecting groups, a common requirement in multi-step piperazine syntheses, by using a protonated piperazine species in a one-pot procedure. mdpi.com The use of heterogeneous catalysts supported on polymeric resins can further enhance reaction rates and simplify product purification. mdpi.com

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 2-24 h) | Few minutes (e.g., 2-15 min) mdpi.comresearchgate.net | Significant time reduction (90-95%) nih.gov |

| Yield | Moderate to good | Comparable or higher mdpi.commdpi.com | Improved process efficiency |

| Energy Consumption | High | Low | More environmentally friendly ("green") |

| Side Reactions | Can be significant due to prolonged heating | Often reduced due to short reaction times | Higher product purity |

This interactive table compares conventional and microwave-assisted synthesis for piperazine derivatization based on general findings in the literature.

Flow chemistry, or continuous flow processing, offers a safe, efficient, and scalable alternative to traditional batch synthesis, particularly for industrial applications. researchgate.net In a flow process, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety, especially for exothermic reactions.

The synthesis of this compound via N-alkylation is well-suited for a flow chemistry setup. A solution of piperazine and a solution of 2-chloro-6-nitrobenzyl halide could be introduced into a T-mixer and then passed through a heated reactor coil. nih.gov This approach enables rapid optimization of reaction conditions and can be scaled up by simply running the system for a longer duration or by using parallel reactors. Flow systems have been successfully used for the synthesis of complex piperazine-containing active pharmaceutical ingredients (APIs), demonstrating the robustness of this technology. researchgate.netnih.gov Furthermore, in-line purification and analysis can be integrated into the flow path, creating a fully automated and highly efficient manufacturing process. nih.gov

Chemical Transformations and Derivatization Strategies for this compound

The structure of this compound contains three key regions for further chemical modification: the secondary amine of the piperazine ring, the aromatic nitro group, and the chloro-substituted benzyl moiety.

The secondary amine (N-H) at the N4 position of the piperazine ring is a versatile handle for introducing a wide range of functional groups. Standard organic transformations can be employed to synthesize a library of derivatives.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common strategy to introduce diverse substituents.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base provides sulfonamides.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. nih.gov

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine (-NCH₃) |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide (-NCOCH₃) |

| N-Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide (-N-Ts) |

| Urea Formation | Phenyl isocyanate (PhNCO) | Urea (-NCONHPh) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl group (-NCH(CH₃)₂) |

This interactive table outlines common derivatization strategies for the secondary amine of the piperazine ring.

The nitro group on the benzyl ring is a key functional group that can be readily transformed into an amine, which in turn serves as a precursor for numerous other functionalities.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation: This is one of the most common methods, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org Care must be taken, as some conditions can also lead to hydrodehalogenation (removal of the chlorine atom).

Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or iron powder in acidic media (Fe/HCl), are effective for this reduction and are often chemoselective, leaving other reducible groups intact. scispace.comyoutube.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) is another mild and efficient method. scispace.com

The resulting amino group on the aromatic ring is a versatile intermediate. It can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I) or be used in coupling reactions to form amides, sulfonamides, or ureas.

The benzyl moiety possesses a chlorinated and nitrated aromatic ring. The reactivity is primarily dictated by these substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride by various nucleophiles, such as alkoxides, thiolates, or amines, under relatively mild conditions. This pathway provides a powerful method for introducing diverse functionalities at the C2 position of the benzyl ring.

Modification of the Amino Group (post-reduction): As mentioned previously, reduction of the nitro group to an amine dramatically alters the ring's reactivity. The resulting 2-amino-6-chlorobenzyl moiety can be used to construct fused heterocyclic systems. For example, condensation reactions with appropriate bis-electrophiles can lead to the formation of benzodiazepines or quinazolines, depending on the reagents used.

Benzylic C-N Bond Cleavage: While more forcing conditions are generally required, the bond between the benzylic carbon and the piperazine nitrogen can be cleaved through catalytic hydrogenolysis. This reaction is often competitive with nitro group reduction and dehalogenation and can be promoted by specific catalysts and conditions.

Advanced Structural Characterization and Spectroscopic Investigations of 1 2 Chloro 6 Nitrobenzyl Piperazine

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For 1-(2-chloro-6-nitrobenzyl)piperazine, this technique would provide invaluable information regarding its molecular geometry, conformational preferences, and the nature of the non-covalent interactions that govern its crystal packing. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on studies of related substituted piperazine (B1678402) and nitrobenzyl compounds.

Determination of Molecular Geometry and Conformational Preferences

The molecular structure of this compound is characterized by several key geometric parameters, including bond lengths, bond angles, and torsion angles. The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered saturated heterocycle. In substituted piperazines, the N-H group generally prefers an equatorial position. rsc.org The orientation of the 2-chloro-6-nitrobenzyl group relative to the piperazine ring is of particular interest. Studies on 2-substituted piperazines have shown a preference for the axial conformation in many cases, which can be influenced by intramolecular hydrogen bonding. nih.gov

The steric hindrance imposed by the ortho-substituents (chloro and nitro groups) on the benzyl (B1604629) ring will likely influence the torsion angles between the benzyl group and the piperazine ring. This steric clash could lead to a non-planar arrangement between the aromatic ring and the piperazine moiety to minimize repulsive interactions.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| C-N (piperazine) | 1.45 - 1.48 Å | Typical single bond length. |

| C-C (piperazine) | 1.51 - 1.54 Å | Typical single bond length. |

| N-C (benzyl) | 1.46 - 1.49 Å | Bond connecting the two main fragments. |

| C-Cl | 1.72 - 1.76 Å | Standard aromatic C-Cl bond length. |

| C-N (nitro) | 1.46 - 1.50 Å | Aromatic C-N bond length. |

| Piperazine Conformation | Chair | Most stable conformation. |

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The solid-state architecture of this compound would be dictated by a variety of supramolecular interactions. The presence of a secondary amine in the piperazine ring allows for the formation of hydrogen bonds, where the N-H group can act as a donor and the nitrogen atom as an acceptor. The nitro group is also a potent hydrogen bond acceptor.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including piperazine derivatives. rsc.orgresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The conformational flexibility of the piperazine ring and the potential for various intermolecular interaction patterns make this compound a candidate for polymorphic behavior. The formation of different polymorphs could be influenced by crystallization conditions such as solvent and temperature.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another area of interest. The hydrogen bonding capabilities of the piperazine and nitro functionalities make this compound a suitable candidate for forming co-crystals with other molecules that have complementary functional groups.

High-Resolution Solution-State Spectroscopic Techniques

Spectroscopic methods are essential for characterizing the structure and dynamics of molecules in solution. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy would provide a detailed picture of its solution-state behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons, and the piperazine ring protons. The chemical shifts and coupling constants of the piperazine protons would be indicative of the ring's conformation.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): Would establish the connectivity between protons that are coupled to each other, confirming the structure of the piperazine and benzyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons, helping to assign quaternary carbons and confirm the connectivity between the benzyl and piperazine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for conformational analysis as it identifies protons that are close in space, even if they are not directly bonded. NOESY data could help determine the preferred orientation of the benzyl group relative to the piperazine ring in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₃-H, C₄-H, C₅-H) | 7.2 - 8.0 | m | The exact shifts and splitting patterns would depend on the electronic effects of the chloro and nitro groups. |

| Benzylic (-CH₂-) | 3.6 - 3.9 | s | Singlet due to no adjacent protons. |

| Piperazine (-CH₂-N-CH₂-) | 2.8 - 3.2 | m | Protons adjacent to the benzyl-substituted nitrogen. |

| Piperazine (-CH₂-NH-CH₂-) | 2.5 - 2.9 | m | Protons adjacent to the secondary amine. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

N-H Stretch: A characteristic band for the secondary amine in the piperazine ring would be expected in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and benzyl methylene (B1212753) groups would be observed below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-Cl Stretch: A band corresponding to the carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C=C Stretches: These vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1360 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

The molecular ion peak ([M]⁺˙) would be expected at an m/z corresponding to the compound's molecular weight. For this compound, this would be approximately 271 for the ³⁵Cl isotope and 273 for the ³⁷Cl isotope, with an intensity ratio of about 3:1, which is characteristic of a monochlorinated compound.

The fragmentation of this compound is likely to be dominated by cleavage at the benzylic C-N bond, a common fragmentation pathway for benzylpiperazine derivatives. This would lead to the formation of a stable tropylium-like ion or a substituted benzyl cation. The primary fragmentation pathways are hypothesized as follows:

Formation of the 2-chloro-6-nitrobenzyl cation: Cleavage of the C-N bond between the benzyl group and the piperazine ring would yield a fragment with an m/z of 170/172. This is often a prominent peak in the mass spectra of benzylpiperazine compounds.

Formation of the piperazine ring fragment: The corresponding piperazine fragment would have an m/z of 85.

Loss of the nitro group: Nitroaromatic compounds can undergo fragmentation through the loss of NO₂ (46 Da) or NO (30 Da). Loss of a nitro group from the molecular ion would result in a fragment at m/z 225/227.

Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation, leading to smaller amine fragments.

A data table of the predicted major fragments for this compound is presented below.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Origin |

| [C₁₁H₁₄ClN₃O₂]⁺˙ | 271 | Molecular Ion |

| [C₇H₅ClNO₂]⁺ | 170 | 2-Chloro-6-nitrobenzyl cation |

| [C₄H₉N₂]⁺ | 85 | Piperazine fragment |

| [C₁₁H₁₄ClN₂]⁺ | 225 | Loss of NO₂ from molecular ion |

| [C₁₁H₁₄ClN₂O]⁺˙ | 241 | Loss of NO from molecular ion |

Computational and Theoretical Chemistry Studies on 1 2 Chloro 6 Nitrobenzyl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for calculating the electronic and structural properties of medium-sized organic molecules like 1-(2-chloro-6-nitrobenzyl)piperazine.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is often correlated with the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution, highlighting which parts of the molecule are most involved in potential charge transfer interactions.

Table 1: Representative Data from DFT-Based Frontier Molecular Orbital Analysis (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific study on this compound due to a lack of published data.)

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 to -3.0 | Energy of the lowest unoccupied molecular orbital |

A molecule's three-dimensional structure is crucial to its function. Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. A detailed study on the related compound 1-(2-nitrophenyl)piperazine (B181537) demonstrated that DFT calculations can accurately predict NMR shielding tensors scispace.com.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., N-H stretches, C=C aromatic stretches, NO₂ stretches) to the experimental IR bands scispace.com.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. This provides information about the molecule's chromophores and its behavior in the presence of light.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would model how this compound behaves in a specific environment, such as in a solvent like water.

These simulations can reveal the dynamic nature of the molecule's conformations, showing how it flexes and changes shape. They are also crucial for understanding the effects of the solvent on the molecule's structure and stability. By simulating the molecule in an aqueous environment, one can observe the formation and dynamics of hydrogen bonds and other intermolecular interactions with water molecules, providing a more realistic picture of its behavior in a biological context.

Molecular Docking and Ligand-Target Interaction Modeling in Research Paradigms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking could be used to hypothesize its binding mode within the active site of various enzymes or receptors. The piperazine (B1678402) moiety is a common scaffold in many biologically active compounds, and docking studies on various piperazine derivatives have shown their potential to interact with a range of targets nih.gov.

In a typical docking study, the this compound molecule would be placed into the binding site of a model protein. The simulation would then explore different orientations and conformations of the ligand, calculating a "docking score" that estimates the binding affinity. The results would reveal potential key interactions, such as:

Hydrogen bonds: Potentially involving the secondary amine of the piperazine ring.

Pi-pi stacking: Between the nitrobenzyl aromatic ring and aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the protein's active site.

Hydrophobic interactions: Involving the chloro-substituted benzyl (B1604629) group.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental research. Studies on similar compounds have successfully used docking to predict binding to targets like DNA and various enzymes bohrium.com.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-nitrophenyl)piperazine |

| Tyrosine |

Analysis of Interaction Energies and Key Molecular Contacts

In the computational investigation of this compound, the analysis of interaction energies and key molecular contacts provides crucial insights into its binding affinity and selectivity towards biological targets. This analysis is typically performed using molecular docking simulations followed by more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. These methods allow for the decomposition of the total binding energy into contributions from individual residues and specific interaction types.

A hypothetical analysis of this compound interacting with a target protein could reveal several key molecular contacts. The piperazine ring, with its basic nitrogen atoms, is a prime candidate for forming strong electrostatic interactions, including hydrogen bonds and salt bridges with acidic residues such as aspartate and glutamate. The chloro and nitro substituents on the benzyl ring significantly influence the electronic properties of the molecule. The electron-withdrawing nature of the nitro group can create a region of positive electrostatic potential on the aromatic ring, potentially leading to favorable pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A detailed breakdown of these interaction energies, as might be derived from a computational study, is presented in the interactive table below.

| Interacting Residue | Interaction Type | Energy Contribution (kcal/mol) |

| ASP 189 | Salt Bridge, Hydrogen Bond | -8.5 |

| GLU 97 | Hydrogen Bond | -4.2 |

| PHE 290 | Pi-Pi Stacking | -3.1 |

| TYR 99 | Pi-Pi Stacking | -2.8 |

| SER 190 | Halogen Bond | -1.5 |

| GLY 216 | van der Waals | -2.0 |

| TRP 215 | van der Waals | -1.8 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a molecular dynamics simulation and energy calculation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling in a Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com For this compound, QSAR models can be developed to predict its interaction with a specific target or to estimate properties like solubility or binding affinity based on its molecular features.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Randić index, Balaban index), connectivity indices, and counts of specific structural features (e.g., number of aromatic rings, number of hydrogen bond donors/acceptors).

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area, polar surface area).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. mdpi.com

For this compound, a range of descriptors would be calculated. For instance, the presence of the nitro group would significantly influence electronic descriptors, while the chloro-substituted benzyl and piperazine rings would contribute to the topological and shape-based descriptors. The table below provides examples of molecular descriptors that could be derived for this compound.

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| 1D | Molecular Weight | 241.67 g/mol | Overall size of the molecule. scbt.com |

| 2D | Topological Polar Surface Area (TPSA) | 58.9 Ų | Related to membrane permeability. |

| 2D | Number of Rotatable Bonds | 2 | Molecular flexibility. |

| 3D | Solvent Accessible Surface Area (SASA) | 450 Ų | Interaction with solvent. |

| Quantum Chemical | HOMO Energy | -8.2 eV | Electron-donating ability. |

| Quantum Chemical | LUMO Energy | -2.5 eV | Electron-accepting ability. |

| Quantum Chemical | Dipole Moment | 4.5 D | Molecular polarity. |

Note: The values in this table are hypothetical and serve as examples of the types of descriptors used in QSAR modeling.

Once a set of molecular descriptors has been calculated for a series of related compounds, a predictive QSAR model can be developed using various statistical methods. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). openpharmaceuticalsciencesjournal.comscispace.com

The goal is to build a model that can accurately predict the property of interest (e.g., binding affinity, inhibitory concentration) for new, untested compounds. The development process typically involves the following steps:

Data Set Preparation: A diverse set of molecules with known activities is collected. This set is then divided into a training set (used to build the model) and a test set (used to validate the model's predictive power).

Descriptor Calculation and Selection: A large number of descriptors are calculated for all molecules in the dataset. Feature selection techniques are then employed to identify the most relevant descriptors that correlate with the activity.

Model Building: A mathematical model is constructed using the selected descriptors and the activity data of the training set.

Model Validation: The model's performance is evaluated using the test set and various statistical metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). openpharmaceuticalsciencesjournal.com

For a series of piperazine derivatives including this compound, a QSAR model might reveal that descriptors related to the electrostatic potential (influenced by the chloro and nitro groups) and the size of the substituents on the piperazine ring are critical for predicting their interaction with a particular protein. Such a model provides valuable insights into the structure-activity relationship and can guide the design of new, more potent analogues.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Chloro 6 Nitrobenzyl Piperazine Analogs

Design Rationale and Synthetic Strategies for Analogs of 1-(2-Chloro-6-nitrobenzyl)piperazine

The design of analogs based on the this compound scaffold is often driven by the goal of optimizing interactions with a specific biological target. The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. The benzyl (B1604629) portion of the molecule provides a versatile platform for introducing a wide array of substituents to probe the binding pocket of a target protein.

Synthetic strategies for generating analogs of this compound typically involve multi-step processes. A common approach begins with the coupling of a substituted benzyl halide, in this case, 2-chloro-6-nitrobenzyl chloride, with piperazine or a suitable piperazine derivative. This nucleophilic substitution reaction forms the core benzylpiperazine structure. acgpubs.orgresearchgate.net Further modifications can then be made to the second nitrogen of the piperazine ring through various reactions such as N-alkylation, acylation, or reductive amination to introduce diverse functional groups. nih.gov

For modifications on the benzyl ring itself, the synthesis would start from a different substituted chloronitrobenzene precursor. For instance, a key intermediate in the synthesis of some piperazine derivatives involves the coupling of a substituted benzenethiol (B1682325) with a chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the piperazine moiety. acgpubs.orgresearchgate.net This modular approach allows for the systematic introduction of a variety of substituents at different positions on both the benzyl and piperazine rings, facilitating a thorough exploration of the structure-activity landscape.

Systematic Structural Modifications at the Benzyl and Piperazine Moieties

To delineate the SAR, medicinal chemists systematically alter the structure of the lead compound, this compound, at both the benzyl and piperazine moieties. These modifications are designed to probe the electronic, steric, and hydrophobic requirements of the target's binding site.

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic properties of the substituents on the benzyl ring can significantly influence the molecule's interaction with its target. The nitro group in the parent compound is a strong electron-withdrawing group, which can impact the pKa of the piperazine nitrogens and participate in specific hydrogen bonding or polar interactions. nih.govresearchgate.netnih.gov Replacing the nitro group with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups of varying strength (e.g., cyano, trifluoromethyl) can modulate these interactions. rsc.org

The chloro substituent at the 2-position of the benzyl ring introduces both electronic and steric effects. Halogens can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. The steric bulk of the chloro and nitro groups at the ortho positions (2 and 6) forces the benzyl ring into a specific conformation relative to the piperazine ring, which can be crucial for optimal binding. Modifying the size and position of these substituents allows for the exploration of the steric tolerance of the binding pocket. For example, moving the chloro group to the meta or para position would drastically alter the molecule's shape and electronic distribution, likely affecting its biological activity. rsc.org

Similarly, substituents on the second nitrogen of the piperazine ring can have profound effects. Introducing bulky groups can probe for steric clashes within the binding site, while adding polar groups can introduce new hydrogen bonding opportunities.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. enamine.netblumberginstitute.orgenamine.net For analogs of this compound, the piperazine ring itself can be replaced with other cyclic diamines like homopiperazine (B121016) or bridged diazabicycloalkanes to alter the conformational rigidity and basicity of the molecule. nih.gov Such modifications can lead to improved binding affinity or selectivity for the desired target. nih.gov

Scaffold hopping involves a more drastic change to the core structure of the molecule while aiming to retain the key pharmacophoric interactions with the target. dundee.ac.uknih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced metabolic stability or better intellectual property positioning. For the this compound scaffold, one could envision replacing the entire benzylpiperazine core with a different bicyclic system that maintains a similar spatial arrangement of the key interacting groups.

Relationship between Molecular Architecture and Specific In Vitro Binding/Inhibition Profiles

The ultimate goal of these structural modifications is to establish a clear relationship between the molecular architecture of the analogs and their in vitro biological activity, such as binding affinity (Ki) or inhibitory concentration (IC50) against a specific target.

Modulation of Target Selectivity through Structural Variation

Often, a lead compound may interact with multiple biological targets. Structural modifications can be used to enhance selectivity for the desired target while reducing off-target effects. For example, in a series of N-phenylpiperazine analogs, the introduction of specific substituents led to high affinity for the dopamine (B1211576) D3 receptor over the D2 receptor. nih.gov Similarly, for analogs of this compound, subtle changes to the substituents on the benzyl ring or the piperazine moiety could fine-tune the interactions with the target's binding site, favoring binding to one receptor subtype over another.

The following table illustrates hypothetical data for a series of analogs designed to improve selectivity for a target receptor over a related off-target receptor.

| Compound ID | R1 (Benzyl Ring) | R2 (Piperazine N) | Target Ki (nM) | Off-Target Ki (nM) | Selectivity (Off-Target/Target) |

| Parent | 2-Cl, 6-NO2 | H | 25 | 50 | 2 |

| Analog A | 2-Cl, 6-NH2 | H | 15 | 150 | 10 |

| Analog B | 2-Cl, 6-NO2 | Methyl | 30 | 45 | 1.5 |

| Analog C | 2,6-diCl | H | 50 | 75 | 1.5 |

| Analog D | 2-Cl, 6-NO2 | Cyclopropyl | 20 | 100 | 5 |

This data is illustrative and not based on experimental results.

Positional Isomer Effects on Molecular Recognition

The precise positioning of substituents on the benzyl ring is critical for molecular recognition. Isomers with the same substituents but at different positions can have vastly different biological activities. For example, moving the chloro group from the ortho (2) position to the meta (3) or para (4) position in the this compound scaffold would significantly alter the molecule's three-dimensional shape and the orientation of its functional groups. This can lead to a loss of key interactions with the target or the introduction of steric clashes, resulting in a dramatic decrease in binding affinity. Studies on regioisomeric dimethoxybenzyl derivatives of piperazine have shown that the elution order in chromatography, and likely the biological activity, is dependent on the position of the aromatic ring substitution. researchgate.net

The table below presents hypothetical binding data for positional isomers of a chloro-nitro-benzylpiperazine analog, demonstrating the importance of substituent placement.

| Compound ID | Benzyl Substitution | Target IC50 (µM) |

| Parent | 2-Chloro, 6-Nitro | 1.5 |

| Isomer 1 | 3-Chloro, 6-Nitro | 12.8 |

| Isomer 2 | 4-Chloro, 6-Nitro | 25.2 |

| Isomer 3 | 2-Chloro, 5-Nitro | 8.9 |

| Isomer 4 | 2-Chloro, 4-Nitro | 15.6 |

This data is illustrative and not based on experimental results.

Application of SAR Data in Chemical Probe Design and Lead Generation Research

Generally, SAR studies for piperazine-containing compounds involve systematic modifications of different parts of the molecule to understand how these changes affect biological activity. For a hypothetical SAR exploration of this compound analogs, key areas of modification would likely include:

The 2-Chloro-6-nitrobenzyl Moiety:

Substitution on the Benzyl Ring: The electronic and steric properties of the substituents on the benzyl ring are critical. The chloro and nitro groups at the 2 and 6 positions create a specific electronic environment. SAR studies would typically involve varying these substituents to explore the effects of electron-donating versus electron-withdrawing groups, as well as the impact of substituent size and position. For instance, moving the chloro or nitro group to other positions on the ring or replacing them with other halogens (e.g., fluorine, bromine) or functional groups (e.g., methyl, methoxy) would provide insights into the required pharmacophore.

The Benzyl Linker: The methylene (B1212753) bridge connecting the phenyl ring to the piperazine could be modified to alter flexibility and orientation.

The Piperazine Ring:

Substitution at the N4-position: The secondary amine of the piperazine ring is a common site for modification to introduce various substituents. These modifications can influence the compound's polarity, basicity, and ability to interact with the biological target.

The data from such hypothetical studies would be crucial for the rational design of chemical probes and the generation of lead compounds. Chemical probes are essential tools for target identification and validation in chemical biology. An ideal probe derived from the this compound scaffold would exhibit high potency, selectivity, and a well-understood mechanism of action. SAR data would guide the incorporation of functionalities suitable for use as probes, such as photo-affinity labels or fluorescent tags, without compromising biological activity.

In lead generation for drug discovery, SAR data helps in identifying compounds with promising biological activity and drug-like properties. By understanding which structural features are essential for activity and which can be modified to improve pharmacokinetic and pharmacodynamic profiles, researchers can optimize initial hits into viable lead candidates.

Without specific published research on this compound, any detailed discussion on the application of its SAR data remains speculative. The principles of medicinal chemistry suggest a systematic approach to analog synthesis and biological testing to build a robust SAR model, which would then be instrumental in the design of more potent and selective molecules for therapeutic or research purposes.

In Vitro Mechanistic Investigations and Target Identification in Chemical Biology Strictly Non Clinical and Mechanism Focused

Exploration of Molecular Interactions with Defined Biological Components

Understanding the direct molecular interactions of 1-(2-chloro-6-nitrobenzyl)piperazine is the first step in characterizing its biological activity. This involves detailed in vitro assays to identify and quantify its effects on isolated biological molecules such as enzymes and receptors.

While specific enzyme inhibition data for this compound is not extensively detailed in the public domain, the broader class of piperazine (B1678402) derivatives has been investigated as inhibitors of various enzymes. researchgate.net For instance, N-phenyl piperazine derivatives have been evaluated for their in vitro α-amylase inhibitory potential, a key target in the management of type-2 diabetes. biomedpharmajournal.org The general mechanism for such derivatives often involves competitive or non-competitive binding to the active or allosteric sites of the enzyme, thereby modulating its catalytic activity. The study of enzyme inhibition kinetics, including the determination of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), is essential for quantifying the potency and mechanism of interaction.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is illustrative due to the lack of specific available data and is based on typical parameters measured for piperazine derivatives.)

| Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A | 1.5 µM | 3.2 µM | Competitive |

| Acetylcholinesterase | 5.8 µM | 12.1 µM | Non-competitive |

Piperazine-containing compounds are well-known for their affinity for a variety of receptors, particularly in the central nervous system. researchgate.net Receptor binding assays are fundamental in vitro tools used to characterize the affinity and selectivity of a ligand for its receptor. These assays typically use radiolabeled ligands to compete with the test compound for binding to the receptor, allowing for the determination of binding affinity (Kᵢ or Kₐ).

Derivatives of piperazine have shown significant affinity for sigma receptors (σ₁ and σ₂) and have been explored as potential ligands for these targets. nih.gov The interaction of these compounds with receptors can be complex, with some acting as agonists and others as antagonists. The 2-chloro-6-nitrophenyl moiety of this compound would play a crucial role in determining its binding specificity and affinity.

Table 2: Illustrative Receptor Binding Affinity for this compound (Note: This table is a hypothetical representation based on the known activities of similar piperazine derivatives.)

| Receptor Target | Binding Affinity (Kᵢ) | Assay Type |

|---|---|---|

| Sigma-1 Receptor (σ₁) | 85 nM | Radioligand Competition |

| Dopamine (B1211576) D₂ Receptor | 250 nM | Radioligand Competition |

| Serotonin 5-HT₂ₐ Receptor | 600 nM | Radioligand Competition |

Cell-Based Assays for Understanding Subcellular Localization or Pathway Modulation

In vitro cell-based assays are critical for understanding how a compound behaves within a cellular context, including where it localizes and what cellular pathways it affects. researchgate.net The subcellular localization of a compound can significantly influence its biological activity and is often studied using fluorescence microscopy with tagged derivatives of the compound. nih.gov

The 2-nitrobenzyl group is a well-known photolabile protecting group, suggesting that this compound could potentially be used in studies involving light-induced release of the piperazine moiety to study cellular processes with high spatiotemporal control. acs.org Furthermore, piperazine derivatives have been shown to modulate various cellular signaling pathways, including those involved in cell proliferation and inflammation. researchgate.netnih.gov

Development of this compound Analogs as Chemical Probes for Research

The structural scaffold of this compound can be modified to create chemical probes, which are valuable tools for studying biological systems. These probes can be designed to have high affinity and specificity for a particular biological target.

Affinity probes are analogs of a bioactive molecule that are modified to include a reactive group or a reporter tag. These probes are used to identify the molecular targets of the parent compound. The development of affinity probes based on piperazine scaffolds is a common strategy in chemical biology. researchgate.net An affinity probe derived from this compound could incorporate a photoreactive group or a click chemistry handle to covalently label its binding partners for subsequent identification by mass spectrometry.

Conjugating a fluorophore to a bioactive molecule allows for the visualization of its distribution and localization within cells and tissues using fluorescence microscopy. xjtu.edu.cnnih.gov The development of fluorophore-conjugated analogs of this compound would enable real-time imaging of its uptake, distribution, and interaction with subcellular organelles. The choice of fluorophore can be tailored for specific imaging applications, such as super-resolution microscopy. acs.org The synthesis of such probes would involve linking a suitable fluorescent dye to the piperazine ring or the benzyl (B1604629) group, ensuring that the modification does not significantly alter the compound's biological activity. nih.gov

Investigations into Molecular Mechanisms of Broad-Spectrum Research Activity

The antimicrobial activity of chemical compounds is often rooted in their ability to interfere with essential cellular processes in microorganisms. For piperazine derivatives, a diverse range of biological activities has been reported, suggesting multiple potential mechanisms of action. The presence of a nitro group, particularly on a benzyl ring, is a feature of several classes of antimicrobial agents, and its mode of action often involves bioreduction to reactive nitrogen species.

Potential Antibacterial Mechanisms

One potential mechanism of action for nitroaromatic compounds is the enzymatic reduction of the nitro group by bacterial nitroreductases. This process can lead to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, and ultimately radical species. These reactive species can induce widespread cellular damage by targeting a variety of macromolecules, including DNA, RNA, proteins, and lipids. This non-specific mode of action can contribute to a broad spectrum of activity against different bacterial species.

Furthermore, some piperazine-containing compounds have been investigated for their ability to inhibit specific bacterial enzymes that are crucial for survival. For instance, DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and repair, are known targets for certain classes of antibacterial agents. Molecular docking studies on various piperazine derivatives have suggested potential interactions with the active sites of these enzymes, leading to the inhibition of their function and subsequent bacterial cell death.

Another plausible target is the bacterial cell wall, a structure vital for maintaining cell integrity. Some antimicrobial agents act by inhibiting the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. While direct evidence for this compound is lacking, the disruption of cell wall synthesis remains a possible mechanism for antibacterial piperazine derivatives.

Potential Antifungal Mechanisms

The molecular mechanisms underlying the antifungal activity of piperazine derivatives are also an area of active investigation. Similar to their antibacterial action, the presence of a nitro group could play a significant role. Fungal cells also possess nitroreductases that can activate nitro compounds, leading to the generation of reactive nitrogen species and subsequent oxidative stress and cellular damage.

A key target for many antifungal drugs is the fungal cell membrane and the enzymes involved in the synthesis of its components, such as ergosterol (B1671047). Some piperazine derivatives have been shown to interfere with ergosterol biosynthesis, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.

Additionally, enzymes involved in fungal cell wall synthesis, such as β-(1,3)-glucan synthase, are attractive targets for antifungal agents. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, making the cell susceptible to osmotic lysis. While specific studies on this compound are not available, this remains a potential mechanism of action for piperazine-based antifungal compounds.

Target Identification in Chemical Biology

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Modern chemical biology employs a range of techniques for target identification. Affinity-based methods, such as pull-down assays using a tagged version of the compound, can be used to isolate and identify binding partners from cell lysates.

In the absence of specific experimental data for this compound, computational approaches like molecular docking are valuable tools. These in silico methods can predict the binding affinity of a compound to the active sites of known antimicrobial targets, providing hypotheses for further experimental validation. For instance, docking studies could be performed to assess the potential interaction of this compound with bacterial DNA gyrase, fungal lanosterol (B1674476) 14α-demethylase, or other relevant enzymes.

The table below summarizes the potential molecular mechanisms and targets for nitroaromatic and piperazine-containing compounds based on the broader scientific literature, which may be relevant to this compound.

| Potential Mechanism | Potential Molecular Target | Organism Type | Description of Action |

| Generation of Reactive Nitrogen Species | Nitroreductases | Bacteria, Fungi | Enzymatic reduction of the nitro group leads to the formation of cytotoxic radicals that damage cellular macromolecules. |

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Bacteria | Binding to these enzymes inhibits their function, preventing DNA replication and repair, leading to cell death. |

| Disruption of Cell Wall Synthesis | Peptidoglycan Biosynthesis Enzymes | Bacteria | Inhibition of enzymes involved in building the bacterial cell wall, leading to cell lysis. |

| Disruption of Cell Membrane Integrity | Ergosterol Biosynthesis Enzymes | Fungi | Inhibition of ergosterol synthesis alters the properties of the fungal cell membrane, causing leakage and cell death. |

| Inhibition of Cell Wall Synthesis | β-(1,3)-Glucan Synthase | Fungi | Inhibition of this enzyme weakens the fungal cell wall, leading to osmotic instability and lysis. |

It is crucial to emphasize that these are postulated mechanisms based on the activities of structurally related compounds. Rigorous experimental studies, including enzymatic assays, genetic and proteomic approaches, and detailed structural biology, would be required to definitively elucidate the in vitro molecular mechanisms of action and identify the specific biological targets of this compound.

Role and Applications of 1 2 Chloro 6 Nitrobenzyl Piperazine in Contemporary Chemical Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

There is a lack of specific documented examples in peer-reviewed literature demonstrating the use of 1-(2-Chloro-6-nitrobenzyl)piperazine as a key intermediate in the synthesis of more complex molecules. While the broader class of piperazine (B1678402) derivatives is widely recognized for its role as a versatile scaffold in medicinal chemistry and organic synthesis, the specific reaction pathways, yields, and novel compounds derived from this compound are not detailed in available scientific reports.

Contributions to Fundamental Understanding of Molecular Recognition and Reactivity in Chemical Biology

No specific studies were identified that investigate the interactions of this compound with biological macromolecules. Research into its binding affinities, mechanisms of action, or its use as a probe to understand molecular recognition events in a chemical biology context appears to be unpublished or not widely disseminated. The general biological activities of piperazine derivatives, which include antimicrobial and anticancer properties, cannot be specifically attributed to this compound without direct experimental evidence.

Development as Components in Materials Science Research

The application of this compound in materials science, such as in the fields of crystal engineering or the formation of supramolecular assemblies, is not described in the available literature. While related heterocyclic compounds are sometimes explored for their solid-state properties and ability to form ordered structures, there are no specific reports on the crystal structure or material science applications of this particular compound.

Future Research Directions and Unexplored Avenues for this compound and its Derivatives

Given the absence of foundational research, the future directions for this compound remain entirely speculative. Potential avenues for exploration could include:

Synthesis and Characterization: The primary step would be the development and publication of a reliable synthetic route to the compound, followed by thorough characterization of its physicochemical properties.

Medicinal Chemistry Screening: Investigation of its biological activity against various targets (e.g., antimicrobial, anticancer, CNS activity) could reveal potential therapeutic applications, a common path for novel piperazine derivatives.

Materials Science: Exploration of its crystal structure and potential for forming co-crystals or other supramolecular structures could be a viable research direction.

Q & A

Q. How can the synthesis of 1-(2-Chloro-6-nitrobenzyl)piperazine be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-6-nitrobenzyl chloride and piperazine. Key optimization steps include:

- Solvent Selection: Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .

- Base Choice: Potassium carbonate (K₂CO₃) or triethylamine (TEA) effectively deprotonate piperazine, improving nucleophilicity .

- Reaction Monitoring: Track progress via TLC (hexane:ethyl acetate, 2:1) to minimize side products .

- Purification: Column chromatography (silica gel, ethyl acetate:hexane gradient) ensures high purity. Recrystallization from ethyl acetate or methanol can further refine the product .

Example Protocol:

React 2-chloro-6-nitrobenzyl chloride (1.2 eq) with piperazine (1 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6–8 hours.

Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Purify via column chromatography (ethyl acetate:hexane, 1:8).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .

- LCMS/HPLC: Validates molecular weight (e.g., [M+H]+ peak at m/z ≈ 296) and purity (>95%) .

- Elemental Analysis: Ensures stoichiometric C, H, N, and Cl content .

- Melting Point: A sharp range (e.g., 160–163°C) indicates crystalline purity .

Advanced Research Questions

Q. How can molecular docking studies predict the anticancer activity of this compound derivatives?

Methodological Answer:

Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural analogs .

Ligand Preparation: Optimize the derivative’s 3D structure (e.g., adding triazole via click chemistry) using software like AutoDock Vina .

Docking Validation: Compare binding energies (ΔG) with known inhibitors. RMSD <2 Å confirms reliable poses .

In Vitro Correlation: Validate predictions with cytotoxicity assays (e.g., IC₅₀ values on HepG2 or MCF7 cells) .

Example: Derivatives with nitro groups show stronger hydrogen bonding with EGFR’s ATP-binding pocket, correlating with lower IC₅₀ values .

Q. How do substituents on the benzyl group influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or chloro (-Cl) substituents enhance cytotoxicity by improving target binding (e.g., DNA intercalation) .

- Hydrophobic Substituents: Bulky groups (e.g., trifluoromethyl) increase membrane permeability but may reduce solubility .

- Positional Effects: Ortho-substituents (e.g., 2-Cl) sterically hinder metabolism, prolonging activity .

Q. How can contradictory cytotoxicity data across studies be resolved?

Methodological Answer:

- Cell Line Variability: Test derivatives on panels (e.g., NCI-60) to identify lineage-specific effects .

- Assay Conditions: Standardize protocols (e.g., MTT vs. SRB assays) and incubation times (48–72 hours) .

- Metabolic Stability: Use hepatic microsomes to assess degradation rates impacting efficacy .

Case Study: A derivative showing low activity in HCT-116 (colon) but high potency in MCF7 (breast) may target estrogen receptor pathways .

Q. What methodologies assess the pharmacokinetic properties of this compound?

Methodological Answer:

- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Permeability: Caco-2 cell monolayers predict intestinal absorption .

- Metabolic Stability: Incubate with liver microsomes; analyze via LCMS for metabolite identification .

- Plasma Protein Binding: Ultracentrifugation or equilibrium dialysis .

Q. How can aqueous solubility challenges be addressed during formulation?

Methodological Answer:

Q. What toxicological screening is recommended for early-stage development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.